molecular formula C11H11ClN2O2 B2606015 6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 118621-05-9

6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2606015
CAS No.: 118621-05-9
M. Wt: 238.67
InChI Key: ZFCMNIXLVHVXKC-UHFFFAOYSA-N
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Description

6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a tetrahydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the reaction of 2-chloroacetyl chloride with 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. The reaction is carried out in the presence of a base, such as sodium acetate, in an organic solvent like acetic acid. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinazolinone derivatives with different oxidation states .

Scientific Research Applications

6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific combination of a chloroacetyl group and a tetrahydroquinazolinone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6-(2-chloroacetyl)-3-methyl-1,4-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-14-6-8-4-7(10(15)5-12)2-3-9(8)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCMNIXLVHVXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)CCl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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